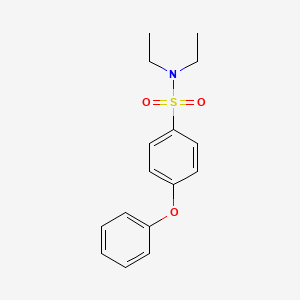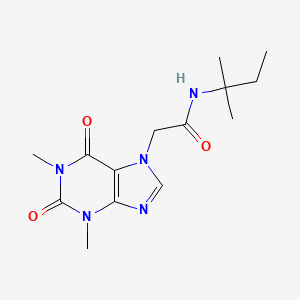
2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline
描述
2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline, also known as TQ, is a heterocyclic compound that has been widely studied for its potential applications in scientific research. TQ belongs to a class of compounds known as quinoxalines, which have been found to exhibit a range of biological activities. In
科学研究应用
2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where 2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline has been found to exhibit neuroprotective effects. Studies have shown that 2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline can protect neurons against oxidative stress and excitotoxicity, which are implicated in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In addition to its neuroprotective effects, 2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline has also been found to exhibit anti-inflammatory and anti-cancer properties. Studies have shown that 2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline can inhibit the growth and proliferation of cancer cells, and may have potential as a chemotherapeutic agent.
作用机制
The mechanism of action of 2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. Studies have shown that 2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline can activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. 2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline has been found to exhibit a range of biochemical and physiological effects. In addition to its neuroprotective, anti-inflammatory, and anti-cancer properties, 2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline has also been found to exhibit antioxidant and antimicrobial effects. Studies have shown that 2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline can scavenge free radicals and protect against oxidative damage, and can also inhibit the growth of various bacterial and fungal strains.
实验室实验的优点和局限性
2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and has been found to exhibit a range of biological activities. However, there are also limitations to its use. 2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline is relatively unstable and can degrade over time, which can affect the reproducibility of results. In addition, the mechanism of action of 2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline. One area of research is to further elucidate the mechanism of action of 2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline, and to identify the specific signaling pathways that are modulated by the compound. Another area of research is to investigate the potential applications of 2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline in the treatment of neurodegenerative diseases and cancer. Finally, there is also potential for the development of novel derivatives of 2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline with improved stability and biological activity.
Conclusion
In conclusion, 2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline is a heterocyclic compound that has been found to exhibit a range of biological activities, including neuroprotective, anti-inflammatory, and anti-cancer properties. 2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline has several advantages for use in lab experiments, but also has limitations due to its instability and unknown mechanism of action. Future research on 2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline has the potential to uncover new insights into its biological activity, and to identify novel applications for the compound in the treatment of disease.
合成方法
The synthesis of 2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline involves the reaction of 2,5-dimethoxyaniline and benzil in the presence of a catalyst such as copper(II) acetate. The reaction proceeds via a condensation reaction, followed by cyclization to form the quinoxaline ring. The resulting product is then purified through recrystallization to yield pure 2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline.
属性
IUPAC Name |
2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-25-16-12-13-20(26-2)17(14-16)22-21(15-8-4-3-5-9-15)23-18-10-6-7-11-19(18)24-22/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQIONNGXRXRQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201325352 | |
| Record name | 2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201325352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26665529 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2,5-Dimethoxyphenyl)-3-phenylquinoxaline | |
CAS RN |
420097-35-4 | |
| Record name | 2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201325352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-methyl-5-phenyltetrazolo[1,5-c]quinazoline](/img/structure/B5705667.png)
![5-methyl-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5705676.png)

![methyl 4-ethyl-5-methyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5705688.png)
![N-[4-(aminocarbonyl)phenyl]-3-chlorobenzamide](/img/structure/B5705717.png)

![4-chloro-5-[(dimethylamino)sulfonyl]-2-(1-piperidinyl)benzoic acid](/img/structure/B5705732.png)
![N'-[1-(3,4-dimethoxyphenyl)propylidene]-4-(4-morpholinylmethyl)benzohydrazide](/img/structure/B5705736.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea](/img/structure/B5705744.png)
![ethyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5705745.png)

![N-[2-(allyloxy)benzyl]-4-chloroaniline](/img/structure/B5705760.png)
